molecular formula C16H22N2O4 B2880406 N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034272-35-8

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

货号 B2880406
CAS 编号: 2034272-35-8
分子量: 306.362
InChI 键: NMKDEBCDJSGFFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its therapeutic potential. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues.

作用机制

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects (Pacher et al., 2006). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to activate the CB2 receptor in a dose-dependent manner, leading to downstream signaling pathways that mediate its therapeutic effects (Gertsch et al., 2010).
Biochemical and Physiological Effects:
Activation of the CB2 receptor by N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation (Gertsch et al., 2010). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation (Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission, in animal models of neuropathic pain (Guindon et al., 2013).

实验室实验的优点和局限性

One advantage of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells and peripheral tissues. However, one limitation of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its relatively low potency compared to other CB2 agonists, which may require higher concentrations for therapeutic effects (Gertsch et al., 2010).

未来方向

There are several future directions for research on N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012). Another area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases, as it has been shown to reduce the activation of microglia in animal models (Zhang et al., 2017). Finally, further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases, including inflammation, pain, and cancer. Its selectivity for the CB2 receptor allows for more specific targeting of immune cells and peripheral tissues, but its relatively low potency may require higher concentrations for therapeutic effects. Further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications, as well as to explore its potential use in the treatment of cancer and neuroinflammatory and neurodegenerative diseases.

合成方法

The synthesis of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 4-bromoaniline with cyclohexanone to form 4-bromocyclohexanone. This intermediate is then reacted with 3-tetrahydrofuranyl lithium to form the corresponding alcohol, which is subsequently converted to the corresponding tosylate. The tosylate is then reacted with 2-amino-3-pyridinecarboxylic acid to form N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Atwood et al., 2008).

科学研究应用

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis (Gertsch et al., 2010; Izzo et al., 2012). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce pain in animal models of neuropathic pain and bone cancer pain (Guindon et al., 2013; Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012).

属性

IUPAC Name

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-12-5-3-11(4-6-12)18-15(20)14-2-1-8-17-16(14)22-13-7-9-21-10-13/h1-2,8,11-13,19H,3-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDEBCDJSGFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。